4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine is a heterocyclic compound that features a cyclohexane ring substituted with an amine group and a 1,2,4-oxadiazole ring
Preparation Methods
The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the cyclohexane ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, in the presence of a base like sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The reaction conditions are typically mild, and the yields are moderate to excellent .
Chemical Reactions Analysis
4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Cyclization: The oxadiazole ring can undergo cyclization reactions to form other heterocyclic compounds.
Scientific Research Applications
4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-infective agent, showing activity against bacteria and viruses.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological targets. This interaction can modulate the activity of the target, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine can be compared with other oxadiazole-containing compounds:
2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline: Similar structure but with an aniline group instead of a cyclohexane ring.
4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine: Contains an additional oxadiazole ring, offering different chemical properties.
Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate: Features a benzoate group, used in different applications.
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H15N3O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h7-8H,2-5,10H2,1H3 |
InChI Key |
BIOMFDHHARGJFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.